molecular formula C11H10FNO6 B1326304 Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate CAS No. 872141-24-7

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate

Cat. No. B1326304
M. Wt: 271.2 g/mol
InChI Key: OGJCUSFTJIEQRF-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a chemical compound that can be synthesized from aromatic nitro compounds using dimethyl malonate as a one-carbon source. The significance of this compound lies in its ability to introduce carbon substituents with various functional groups onto aromatic nitro compounds. The decarboxylation of ester groups originating from dimethyl malonate is a key step in this process .

Synthesis Analysis

The synthesis of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate involves the use of dimethyl malonate as a carbon source to introduce substituents onto aromatic nitro compounds. This method is noteworthy because it allows for the decarboxylation of both ester groups from the dimethyl malonate, which is a crucial aspect of the synthesis .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, the structure can be inferred from the synthesis process. The compound likely contains a malonate ester linked to a 3-fluoro-2-nitrophenyl group, which is a result of the carbon introduction from dimethyl malonate to the aromatic nitro compound .

Chemical Reactions Analysis

The chemical reactions involving dimethyl malonate derivatives, such as the electrooxidation of dimethyl 2-(3-oxo-3-arylpropyl)malonates to produce dimethyl 2-aroylcyclopropane-1,1-dicarboxylates, indicate that dimethyl malonate compounds can undergo cyclization under anodic conditions. This reaction is facilitated by iodide ions acting as electron carriers and proceeds via a two-electron oxidation process. Although this specific reaction does not directly pertain to dimethyl 2-(3-fluoro-2-nitrophenyl)malonate, it provides insight into the types of reactions that dimethyl malonate derivatives can participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate are not explicitly detailed in the provided papers. However, based on the general properties of similar compounds, it can be assumed that the compound is likely to be a solid at room temperature and may have specific solubility characteristics in organic solvents due to the presence of ester groups. The nitro and fluoro substituents suggest that the compound could exhibit certain reactivity patterns, such as susceptibility to nucleophilic aromatic substitution .

Scientific Research Applications

Synthesis and Molecular Structures

  • Synthesis of Novel Compounds : Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is used in synthesizing novel compounds. For instance, dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate was synthesized, showcasing the chemical's role in creating new molecular structures with potential applications in material science and pharmacology (Jiménez-Cruz et al., 2003).

Reactions and Mechanisms

  • Intramolecular Reactions : It is involved in intramolecular reactions, such as SNAr (nucleophilic aromatic substitution) and SN2-SNAr reactions. These reactions are foundational in organic synthesis and are used to construct complex molecular frameworks, which have implications in drug development and material science (Bunce et al., 2008).

  • Formation of Acid Salts : The compound participates in reactions with malonic acid esters and malononitriles to produce brightly colored crystalline triethylammonium salts. Such salts could have potential uses in dye production or as intermediates in other chemical reactions (Gololobov et al., 2011).

  • reactions is vital in physical organic chemistry and can influence the development of new catalysts and reaction conditions for organic synthesis (Schroeder et al., 1999).

Synthesis of Complex Molecules

  • Phthalocyanines Synthesis : Used in the synthesis of non-peripherally substituted tetra(dihexylmalonate) phthalocyanines. Phthalocyanines have applications in materials science, particularly in the development of organic semiconductors and dye-sensitized solar cells (Korkut et al., 2011).

properties

IUPAC Name

dimethyl 2-(3-fluoro-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO6/c1-18-10(14)8(11(15)19-2)6-4-3-5-7(12)9(6)13(16)17/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJCUSFTJIEQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C(=CC=C1)F)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647601
Record name Dimethyl (3-fluoro-2-nitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate

CAS RN

872141-24-7
Record name Dimethyl (3-fluoro-2-nitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-Difluoro-2-nitrobenzene (2.83 g, 17.79 mmol) was dissolved in N,N-dimethylformamide (25 mL). Potassium carbonate (2.49 g, 18.02 mmol) was added to the mixture followed by dimethyl malonate (2.033 ml, 17.79 mmol). Mixture was warmed to 65° C. and held for 24 hours. Mixture was cooled to room temperature. Reaction was quenched with 1N hydrochloric acid. Material was extracted three times with diethyl ether and the aqueous phase was discarded. Material was washed twice with water and the aqueous phase was discarded. Material was washed with brine and the aqueous phase was discarded. Organics were dried MgSO4, filtered and then concentrated to dryness. Residue was crystallized with hexanes. Solids were filtered off and washed with hexanes. Title compound was obtained as yellow crystals in 52% yield. MS (M−H)−=270.1.
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step Two
Quantity
2.033 mL
Type
reactant
Reaction Step Three
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LG Rodríguez, A Delgado, CJ Ciudad… - The Journal of …, 2022 - ACS Publications
A Diels–Alder reaction leading to 4-nitrophenylcyclohexanones followed by a newly developed base-mediated reductive cyclization of the resulting ketone tethered to the nitrobenzene …
Number of citations: 1 pubs.acs.org

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